N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIBENZENESULFONAMIDE
Overview
Description
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIBENZENESULFONAMIDE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a central 2,2-dimethyl-1,3-propanediol core, flanked by two benzenesulfonamide groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIBENZENESULFONAMIDE typically involves the reaction of 2,2-dimethyl-1,3-propanediol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which subsequently undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIBENZENESULFONAMIDE may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIBENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIBENZENESULFONAMIDE has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its antimicrobial properties and potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials due to its ability to impart desirable properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIBENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structural rigidity and hydrophobicity contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIBENZENESULFONAMIDE: Unique due to its specific structural arrangement and functional groups.
2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIBENZENESULFONAMIDE, used in the production of polyesters and plasticizers.
Benzenesulfonamide: A simpler sulfonamide compound with applications in medicinal chemistry and as a building block in organic synthesis.
Properties
IUPAC Name |
N-[3-(benzenesulfonamido)-2,2-dimethylpropyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-17(2,13-18-24(20,21)15-9-5-3-6-10-15)14-19-25(22,23)16-11-7-4-8-12-16/h3-12,18-19H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWURISBAIUMERV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=CC=C1)CNS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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